2-(4-(Benzo[D]1,3-dioxolan-5-ylmethyl)piperazinyl)-N-(2,5-dimethoxyphenyl)ethanamide
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Overview
Description
2-(4-(Benzo[D]1,3-dioxolan-5-ylmethyl)piperazinyl)-N-(2,5-dimethoxyphenyl)ethanamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Benzo[D]1,3-dioxolan-5-ylmethyl)piperazinyl)-N-(2,5-dimethoxyphenyl)ethanamide typically involves multiple steps:
Formation of the Benzo[D]1,3-dioxolan-5-ylmethyl group: This step involves the reaction of a suitable benzodioxole precursor with a methylating agent under controlled conditions.
Piperazine Derivatization: The benzo[D]1,3-dioxolan-5-ylmethyl group is then reacted with piperazine to form the intermediate compound.
Coupling with Ethanamide: The final step involves coupling the intermediate with 2,5-dimethoxyphenyl ethanamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Benzo[D]1,3-dioxolan-5-ylmethyl)piperazinyl)-N-(2,5-dimethoxyphenyl)ethanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic and heterocyclic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(4-(Benzo[D]1,3-dioxolan-5-ylmethyl)piperazinyl)-N-(2,5-dimethoxyphenyl)ethanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-(4-(Benzo[D]1,3-dioxolan-5-ylmethyl)piperazinyl)-N-(2,5-dimethoxyphenyl)ethanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl)pyrimidine: Shares the benzodioxole and piperazine moieties but differs in the additional pyrimidine ring.
(1,3-Dioxolan-2-yl)methyltriphenylphosphonium bromide: Contains the dioxolan group but has a different overall structure and applications.
Uniqueness
2-(4-(Benzo[D]1,3-dioxolan-5-ylmethyl)piperazinyl)-N-(2,5-dimethoxyphenyl)ethanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development efforts.
Biological Activity
The compound 2-(4-(Benzo[D]1,3-dioxolan-5-ylmethyl)piperazinyl)-N-(2,5-dimethoxyphenyl)ethanamide is a synthetic derivative that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, including antitumor and antidiabetic activities, along with structure-activity relationship (SAR) studies that elucidate its mechanism of action.
- Molecular Formula : C22H27N3O5
- Molecular Weight : 413.47 g/mol
- CAS Number : 484027-74-9
Antitumor Activity
Recent studies have highlighted the anticancer potential of benzodioxole derivatives, including compounds similar to the target compound. For instance, one study reported significant antitumor activity for certain bis-benzodioxol derivatives with IC50 values lower than standard chemotherapeutic agents like doxorubicin. Specific IC50 values included:
- HepG2 : 2.38 µM
- HCT116 : 1.54 µM
- MCF7 : 4.52 µM
These results suggest that derivatives of benzodioxole may exhibit selective cytotoxicity towards cancer cells while sparing normal cells (IC50 > 150 µM) .
Antidiabetic Activity
Another area of interest is the potential antidiabetic activity of benzodioxole derivatives. A study focusing on novel benzodioxol carboxamide derivatives demonstrated promising results in inhibiting α-amylase, an enzyme crucial for carbohydrate metabolism. The most effective compound in this series exhibited an IC50 value of 2.593 µM , indicating strong inhibitory potential against this enzyme .
Structure-Activity Relationship (SAR)
The biological activity of compounds in this class is heavily influenced by their structural components. SAR studies have shown that modifications to the piperazine and benzodioxole moieties can significantly alter binding affinity and biological efficacy.
Compound Modification | Effect on Activity |
---|---|
Substitution at the piperazine nitrogen | Enhanced binding to GABA receptors |
Alteration of methoxy groups on the phenyl ring | Increased potency against tumor cells |
Variations in the dioxole structure | Changes in enzymatic inhibition profiles |
These modifications are critical for optimizing the pharmacological profile of these compounds.
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of similar compounds:
-
Anticancer Efficacy :
- A study evaluated a series of benzodioxole derivatives for their ability to induce apoptosis in cancer cell lines through mitochondrial pathways.
- Results indicated a significant increase in pro-apoptotic proteins (Bax) and a decrease in anti-apoptotic proteins (Bcl-2), suggesting a mechanism involving mitochondrial dysfunction .
- Diabetes Management :
Properties
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(2,5-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5/c1-27-17-4-6-19(28-2)18(12-17)23-22(26)14-25-9-7-24(8-10-25)13-16-3-5-20-21(11-16)30-15-29-20/h3-6,11-12H,7-10,13-15H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCTFEDQYQVJYBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CN2CCN(CC2)CC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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